

discovery and history of tert-butyl N-(1-cyanoethyl)carbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-butyl N-(1-cyanoethyl)carbamate*

Cat. No.: B131862

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An In-depth Technical Guide to **tert-butyl N-(1-cyanoethyl)carbamate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl N-(1-cyanoethyl)carbamate is a valuable bifunctional molecule utilized in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a nitrile group and a Boc-protected amine, rendering it a useful building block for the introduction of a protected aminonitrile moiety in more complex molecular architectures. This guide provides a comprehensive overview of its history, synthesis, and key chemical properties, including detailed experimental protocols and data presented for clarity and reproducibility.

Introduction and Historical Context

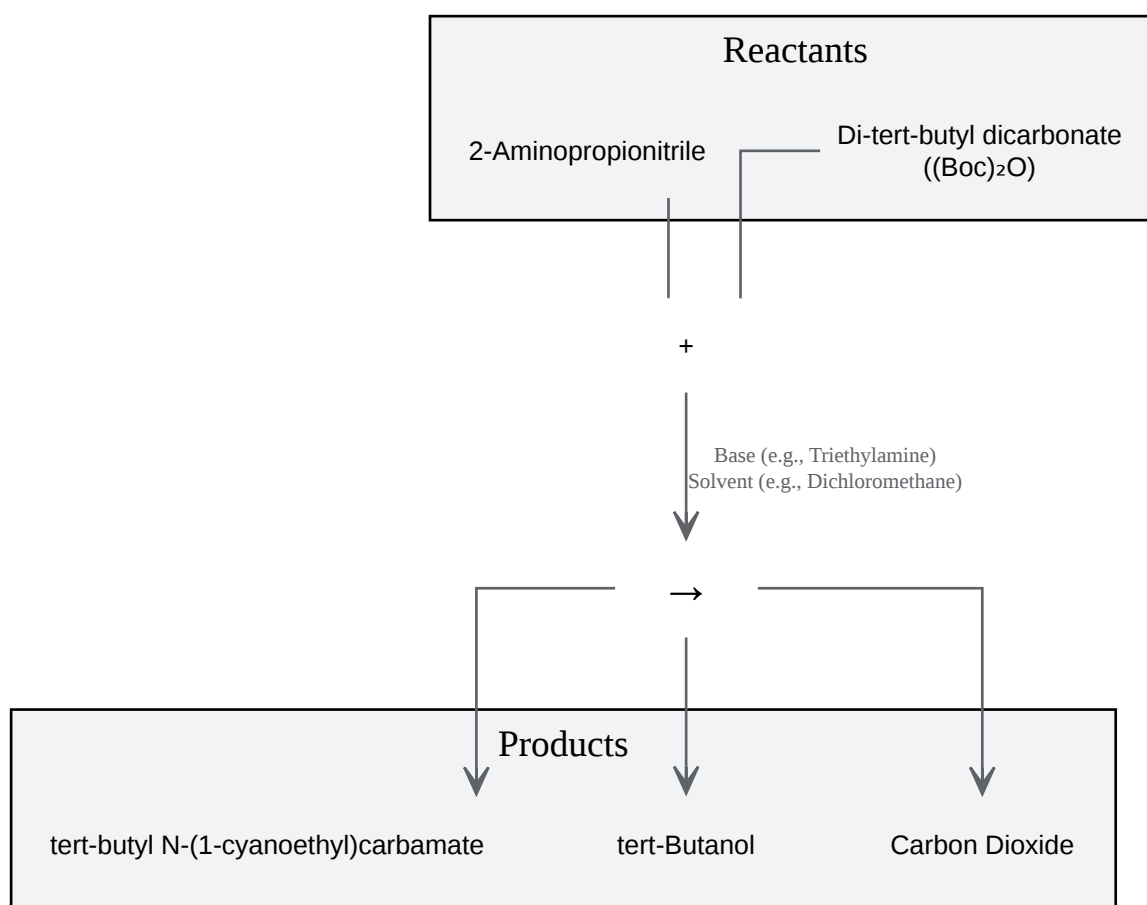
The development of **tert-butyl N-(1-cyanoethyl)carbamate** is intrinsically linked to the advent and widespread adoption of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis. While a singular "discovery" paper for this specific molecule is not readily identifiable in the literature, its synthesis and utility are a direct consequence of the pioneering work on amine protection. The Boc group, renowned for its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions, became a cornerstone of peptide synthesis and modern medicinal chemistry.

The logical and straightforward synthesis of **tert-butyl N-(1-cyanoethyl)carbamate** involves the reaction of 2-aminopropionitrile with di-tert-butyl dicarbonate ((Boc)₂O). This method is a standard and widely practiced procedure for the N-Boc protection of primary and secondary amines. The availability of both the starting amine and the protecting agent has made **tert-butyl N-(1-cyanoethyl)carbamate** a readily accessible intermediate for researchers. Its application in drug discovery is significant, as the cyano group can serve as a precursor to other functional groups or as a key pharmacophoric element.

Synthesis and Mechanism

The most common and efficient method for the preparation of **tert-butyl N-(1-cyanoethyl)carbamate** is the N-Boc protection of 2-aminopropionitrile using di-tert-butyl dicarbonate.

General Reaction Scheme

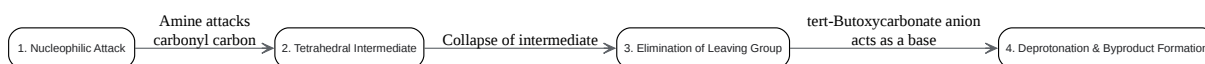


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Synthesis of **tert-butyl N-(1-cyanoethyl)carbamate**.

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride.



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Reaction mechanism workflow.

Experimental Protocol

The following is a typical experimental procedure for the synthesis of **tert-butyl N-(1-cyanoethyl)carbamate**.

Materials and Equipment

Material/Equipment	Specification
2-Aminopropionitrile	≥98% purity
Di-tert-butyl dicarbonate	≥99% purity
Triethylamine (Et ₃ N)	Anhydrous, ≥99.5%
Dichloromethane (DCM)	Anhydrous, ≥99.8%
Round-bottom flask	Appropriate size with magnetic stirrer bar
Magnetic stirrer/hotplate	Standard laboratory grade
Separation funnel	Appropriate size
Rotary evaporator	Standard laboratory grade
Thin Layer Chromatography (TLC)	Silica gel plates with fluorescent indicator

Procedure

- To a solution of 2-aminopropionitrile (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added triethylamine (1.1 eq).
- The solution is cooled to 0 °C in an ice bath.
- Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of anhydrous DCM is added dropwise to the stirred solution over 30 minutes.
- The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
- The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
- The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

- The crude product is purified by column chromatography on silica gel to afford **tert-butyl N-(1-cyanoethyl)carbamate** as a solid.

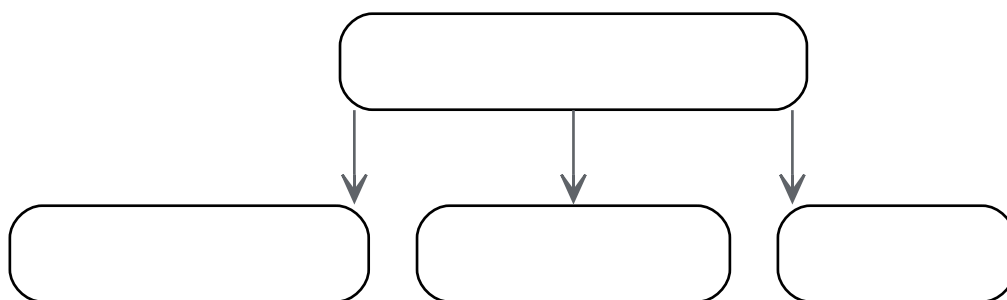
Quantitative Data

Parameter	Value
CAS Number	141041-80-7
Molecular Formula	C ₈ H ₁₄ N ₂ O ₂
Molecular Weight	170.21 g/mol
Appearance	White to off-white solid
Melting Point	Not consistently reported, typically a low-melting solid
Typical Yield	85-95%
¹ H NMR (CDCl ₃)	δ (ppm): 1.45 (s, 9H), 1.50 (d, 3H), 4.50 (m, 1H), 5.10 (br s, 1H)
¹³ C NMR (CDCl ₃)	δ (ppm): 21.0, 28.3, 41.5, 80.5, 120.0, 155.0

Applications in Drug Development

tert-Butyl N-(1-cyanoethyl)carbamate serves as a versatile building block in the synthesis of various pharmaceutical agents. The presence of both a protected amine and a nitrile group allows for sequential and selective chemical transformations.

- Synthesis of Chiral Amines:** The nitrile group can be reduced to a primary amine, and subsequent deprotection of the Boc group can yield a diamine. The chirality at the carbon bearing the cyano group makes it a precursor for enantiomerically pure compounds.
- Heterocyclic Synthesis:** The nitrile functionality can participate in cyclization reactions to form various nitrogen-containing heterocycles, which are common scaffolds in drug molecules.
- Peptidomimetics:** The aminonitrile moiety can be incorporated into peptide-like structures to create peptidomimetics with improved stability and pharmacokinetic properties.



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Applications in drug development.

Safety and Handling

tert-Butyl N-(1-cyanoethyl)carbamate should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is an irritant to the eyes, skin, and respiratory system. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

tert-Butyl N-(1-cyanoethyl)carbamate is a valuable and versatile intermediate in organic synthesis, particularly for applications in drug discovery and development. Its straightforward synthesis from readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive building block for the construction of complex and biologically active molecules. This guide provides the essential technical information for its synthesis, characterization, and application, serving as a valuable resource for researchers in the field.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com